![molecular formula C10H10N4 B2867804 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2309708-46-9](/img/structure/B2867804.png)

4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

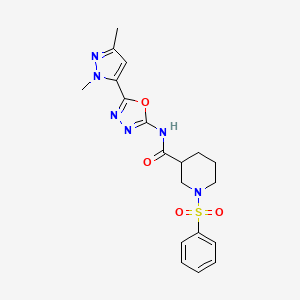

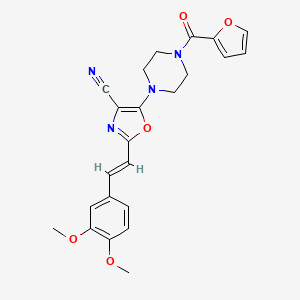

“4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine” is a compound that contains a pyrido[3,4-d]pyrimidine core structure, which is a type of fused pyrimidine ring system. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[3,4-d]pyrimidine ring fused with an azetidine ring. The exact structure would depend on the position and nature of any additional substituents .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrimidine and azetidine rings. Pyrimidines can undergo a variety of reactions, including nucleophilic substitution, reduction, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar or nonpolar groups, the size and shape of the molecule, and the presence of any chiral centers.Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities : A study synthesized new pyrimidine-azetidinone analogues, examining their antimicrobial activity against bacterial and fungal strains, and in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Potential Inhibition of Cancer-Related Enzymes : Compounds derived from pyrido[4,3-d]pyrimidines, structurally related to 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine, have been shown to have inhibitory properties against enzymes like epidermal growth factor receptor tyrosine kinase, relevant to cancer research (Fesenko & Shutalev, 2013).

Photodynamic Therapy in Skin Cancer : Another research indicated the potential use of azetidin intermediates in photodynamic therapy for skin cancer by studying cyclobutane pyrimidine dimers (Biointerface Research in Applied Chemistry, 2020).

Antibacterial and β-Lactamase Inhibitory Properties : A study synthesized novel fused β-lactams, which exhibited weak β-lactamase inhibitory properties and were antibacterially inactive. This highlights a potential avenue for developing new antibacterial agents (Davies & Pearson, 1981).

Applications in Optoelectronic Devices : A study on bipolar luminescent materials containing pyrimidine terminals showed that these compounds, which include 4-monosubstituted pyrimidines, exhibit bright fluorescence with excellent quantum yields. This suggests potential applications in optoelectronic devices (Weng et al., 2013).

Potential Antiviral Agents : The enantiospecific synthesis of azetidin-1-yl pyrimidine nucleosides, a new class of nucleoside analogs, was explored for potential antiviral applications (Hosono et al., 1994).

Mecanismo De Acción

Target of Action

The primary target of 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine is protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

This compound exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, it disrupts cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .

Biochemical Pathways

The compound’s action primarily affects the protein kinase signaling pathways . The inhibition of protein kinases disrupts the normal signaling processes within the cell, leading to alterations in cell growth, differentiation, and metabolism . This disruption can lead to the death of cancer cells, thereby exhibiting its anticancer activity .

Pharmacokinetics

It’s worth noting that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell growth and induction of apoptosis within cancer cells . This is achieved by disrupting the normal functioning of protein kinases, leading to alterations in cell growth regulation, differentiation, migration, and metabolism .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(azetidin-1-yl)pyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-4-14(5-1)10-8-2-3-11-6-9(8)12-7-13-10/h2-3,6-7H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHDACVNKXOAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=NC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine](/img/structure/B2867723.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-ethoxybenzamide](/img/structure/B2867724.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2867732.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)

![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B2867739.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)